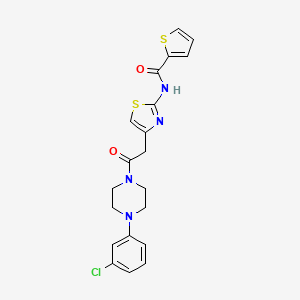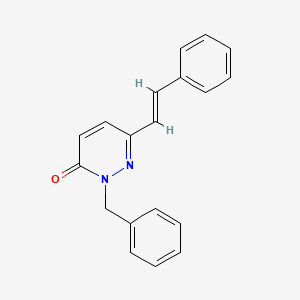
2-benzyl-6-styryl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-6-styryl-3(2H)-pyridazinone (2BS3P) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the pyridazinone family, a group of compounds that are known for their diverse biological activities such as anti-inflammatory, anti-diabetic, and anti-cancer properties. 2BS3P has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects. In addition, it has been used in a variety of laboratory experiments due to its ease of synthesis and stability.
Wissenschaftliche Forschungsanwendungen
2-benzyl-6-styryl-3(2H)-pyridazinone has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2, which is responsible for the production of inflammatory mediators. In addition, it has been used in the study of diabetes, as it has been shown to reduce blood glucose levels in animal models. This compound has also been used in the study of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Wirkmechanismus
2-benzyl-6-styryl-3(2H)-pyridazinone has been shown to act through a variety of mechanisms. It has been shown to inhibit the enzyme cyclooxygenase-2, which is responsible for the production of inflammatory mediators. In addition, it has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the metabolism of carbohydrates. It has also been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β, which is involved in the regulation of cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, reduce blood glucose levels, and inhibit the growth of certain cancer cell lines. In addition, it has been shown to possess antioxidant and anti-apoptotic properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-benzyl-6-styryl-3(2H)-pyridazinone has several advantages for laboratory experiments. It is relatively easy to synthesize and is highly stable. In addition, it has a wide range of biological activities and can be used in a variety of research applications. However, there are some limitations to its use in laboratory experiments. It can be difficult to obtain in large quantities and is relatively expensive. In addition, it can be difficult to isolate and purify due to its instability.
Zukünftige Richtungen
The potential future directions for research on 2-benzyl-6-styryl-3(2H)-pyridazinone are numerous. One potential direction is to further investigate its mechanism of action, as it is still not fully understood. In addition, further research could be conducted on its potential applications in the treatment of inflammatory diseases, diabetes, and cancer. Another potential direction is to investigate the effects of this compound on other biological pathways, such as the immune system and metabolism. Finally, research could be conducted to improve the synthesis of this compound, as well as to develop more efficient and cost-effective methods for its isolation and purification.
Synthesemethoden
2-benzyl-6-styryl-3(2H)-pyridazinone can be synthesized using a variety of methods. The most common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst to couple a boronic acid with an aryl halide. This reaction is highly efficient and yields a product with high purity. Other methods for the synthesis of this compound include aryl halide oxidation, Heck-Mizoroki coupling, and Wittig reaction.
Eigenschaften
IUPAC Name |
2-benzyl-6-[(E)-2-phenylethenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19-14-13-18(12-11-16-7-3-1-4-8-16)20-21(19)15-17-9-5-2-6-10-17/h1-14H,15H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMGPJLSFACRFO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


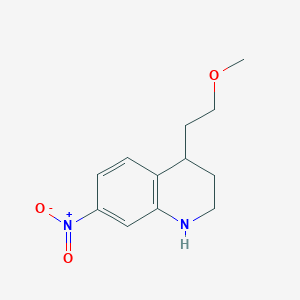
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909447.png)


![3-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2909453.png)
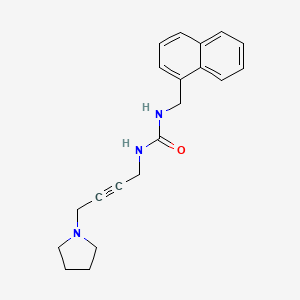
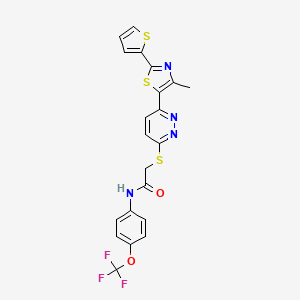

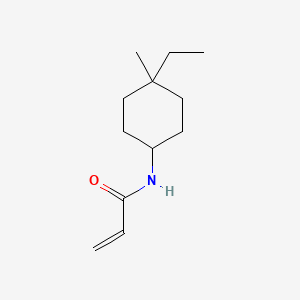
![N-(4-(1H-tetrazol-1-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2909461.png)
![ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate](/img/structure/B2909463.png)

